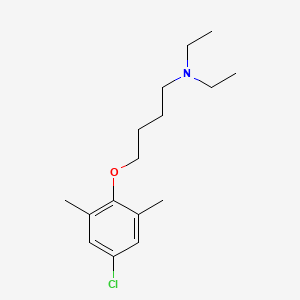
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol, also known as IMI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol involves the inhibition of reactive oxygen species and the modulation of various signaling pathways. (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappaB. Additionally, (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Biochemical and Physiological Effects
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol exhibits potent antioxidant and anti-inflammatory properties. In vivo studies have shown that (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol can attenuate oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the mechanisms underlying oxidative stress and inflammation. However, there are also limitations to using (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol in lab experiments. The compound has low solubility in water, which can limit its bioavailability. Additionally, the compound has not been extensively studied in humans, which limits its potential applications in clinical research.
Future Directions
There are several future directions for research on (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol. One area of research is the development of new drugs based on the structure of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol and its potential interactions with other signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol in humans.
Synthesis Methods
The synthesis of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde and 3-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol. The synthesis method is well-established and has been reported in several research articles.
Scientific Research Applications
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(1-ethylimidazol-2-yl)-(3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15-8-7-14-13(15)12(16)10-5-4-6-11(9-10)17-2/h4-9,12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGUCORRSEWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4881492.png)
![1-[(2,6-dichlorophenyl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4881493.png)
![4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)

![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4881542.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4881547.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)

![N,1-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4881563.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)
